5-Iodobenzofuran

Sigma-2 receptor Benzamide SAR Radioligand development

5-Iodobenzofuran (CAS: 60770-67-4) is a heteroaryl iodide building block featuring a benzofuran core substituted with an iodine atom at the 5-position. With molecular formula C8H5IO and molecular weight 244.03 g/mol, this compound exhibits an XlogP value of 3 and topological polar surface area of 13.1 Ų.

Molecular Formula C8H5IO
Molecular Weight 244.031
CAS No. 60770-67-4
Cat. No. B2523993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodobenzofuran
CAS60770-67-4
Molecular FormulaC8H5IO
Molecular Weight244.031
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1I
InChIInChI=1S/C8H5IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
InChIKeyLNRVLSJOGUTLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodobenzofuran (CAS: 60770-67-4): Procurement-Grade Heteroaryl Iodide Building Block for Cross-Coupling and Medicinal Chemistry Applications


5-Iodobenzofuran (CAS: 60770-67-4) is a heteroaryl iodide building block featuring a benzofuran core substituted with an iodine atom at the 5-position . With molecular formula C8H5IO and molecular weight 244.03 g/mol, this compound exhibits an XlogP value of 3 and topological polar surface area of 13.1 Ų . The C–I bond at the 5-position confers distinct oxidative addition reactivity for palladium-catalyzed cross-coupling reactions, enabling installation of diverse aryl, alkenyl, and alkynyl substituents onto the benzofuran scaffold .

Why 5-Iodobenzofuran Cannot Be Casually Substituted with 5-Bromo- or 5-Chlorobenzofuran Analogs


Substituting 5-iodobenzofuran with its 5-bromo- or 5-chloro- analogs without experimental validation introduces substantial risk of synthetic failure and altered biological outcomes. The C–I bond exhibits markedly lower bond dissociation energy compared to C–Br and C–Cl bonds, enabling oxidative addition under milder catalytic conditions that bromo- and chloro- analogs cannot reliably achieve [1]. In biological contexts, halogen substitution directly modulates receptor binding: SAR studies of benzofuran-2-carboxylic acid derivatives demonstrate that brominated and iodinated fragments yield divergent sigma-2 receptor affinities despite their structural similarity [2]. Iodinated analogs further enable radiolabeling with ¹²³I for in vivo imaging applications—a capability inaccessible to bromo- or chloro- counterparts without isotopic exchange [2].

5-Iodobenzofuran Quantitative Differentiation Evidence: Direct Comparator Data vs. 5-Bromobenzofuran Analogs


Sigma-2 Receptor Affinity: 5-Iodobenzofuran-2-carboxamide Derivative Achieves 12.2 nM IC50 vs. Brominated Analog SAR Profile

In a comprehensive benzamide series targeting sigma-2 receptors, the 5-iodobenzofuran-2-carboxylic acid fragment was evaluated against its 5-bromo counterpart. Both halogenated fragments were identified as optimal substitutions for achieving high receptor affinity [1]. The highest-affinity iodinated ligand incorporating the 5-iodobenzofuran fragment demonstrated a sigma-2 receptor IC50 of 12.2 nM and was successfully radiolabeled with ¹²³I in 51–82% radiochemical yield for subsequent in vivo biodistribution studies in Sprague-Dawley rats [1]. Notably, the SAR analysis indicated that most brominated compounds displayed higher binding affinities than their iodinated analogues, establishing that the iodo-substituted scaffold provides a specific affinity window that can be exploited for imaging applications where ¹²³I incorporation is required, while bromo analogs offer alternative potency profiles for non-imaging therapeutic contexts [1].

Sigma-2 receptor Benzamide SAR Radioligand development Cancer imaging

Estrogen Receptor-α (ERα) Modulation: Benzofuran-Derived Compound Prepared from 5-Iodobenzofuran Achieves MCF7 IC50 ≤ 100 nM

5-Iodobenzofuran served as a key synthetic intermediate in the preparation of polycyclic estrogen receptor modulators. The final compound (Compound I), synthesized via reaction sequences incorporating 5-iodobenzofuran, demonstrated MCF7 cell ERα inhibition with an IC50 value of ≤ 100 nM in a cell western assay [1]. This potency was achieved using the iodine atom at the 5-position as a functional handle for constructing the extended polycyclic framework. While direct comparator data for bromo- or chloro-substituted intermediates are not provided in the patent disclosure, the reactivity of the C–I bond is mechanistically required for the specific coupling steps employed in constructing the polycyclic ER modulator scaffold [1].

Estrogen receptor Breast cancer MCF7 ERα antagonist

Ni-Catalyzed Reductive C–O Bond Arylation: 5-Iodobenzofuran Participates in Cross-Coupling Under Mild Conditions Compatible with Electron-Donating and -Withdrawing Groups

5-Iodobenzofuran was demonstrated as a competent aryl iodide substrate in a Ni-catalyzed reductive C–O bond arylation of oxalates derived from α-hydroxy esters [1]. This methodology proceeds under mild conditions and tolerates a variety of functionalized aryl halides bearing both electron-withdrawing and electron-donating groups. The reaction highlights C–O bond fragmentation on secondary alkyl carbon centers that generates α-carbonyl radicals, with 5-iodobenzofuran serving as the aryl halide coupling partner. While the specific yield for 5-iodobenzofuran is not isolated in the abstracted data, the broader scope demonstrates that heteroaryl iodides including benzofuran derivatives are compatible substrates in this transformation [1].

Nickel catalysis C–O bond activation Reductive cross-coupling α-Aryl ester synthesis

Photoredox/Ni Dual-Catalytic Trifluoromethylthiolation: 5-Iodobenzofuran Compatible with Late-Stage Functionalization Methodology

5-Iodobenzofuran was employed as a heteroaryl iodide substrate in a photoredox-mediated, nickel-catalyzed trifluoromethylthiolation methodology [1]. This transformation employs a bench-stable Ni(II) salt and an iridium photocatalyst, proceeding via a proposed Ni(I)/Ni(III) catalytic cycle. The reaction demonstrates broad functional group tolerance across electronically diverse aryl and heteroaryl iodides, with application demonstrated in late-stage functionalization to access (racemic)-Monepantel [1]. The inclusion of 5-iodobenzofuran in the substrate scope confirms its compatibility with this dual-catalytic manifold, distinguishing it from less reactive bromo- or chloro- analogs which typically require harsher conditions or different catalyst systems for similar SCF₃ installations.

Photoredox catalysis Nickel catalysis Trifluoromethylthiolation Late-stage functionalization

Synthetic Route Flexibility: 5-Iodobenzofuran Enables One-Pot β,β-Disubstituted Propionate Synthesis and Heck-Derived Acrylic Ester Preparation

5-Iodobenzofuran participates as the iodide component in a one-pot process for synthesizing β,β-disubstituted propionate derivatives from aldehydes, iodides, and alcohols [1]. The method employs N-heterocyclic carbene catalysts combined with palladium catalysts and strong base, achieving arylation at the β-position and esterification in a single operation. Separately, 5-iodobenzofuran is implicated as the 5-halobenzofuran intermediate in a Heck reaction sequence with acrylic acid esters to produce (E)-3-(benzofuran-5-yl)acrylic acid esters [2]. While isolated yields for 5-iodobenzofuran in these specific protocols are not detailed in the available abstracts, the patent disclosures confirm the compound's utility as a reactive handle in both one-pot and sequential coupling strategies.

One-pot synthesis Heck coupling Propionate derivatives Acrylic ester

5-Iodobenzofuran: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Radiopharmaceutical Development: ¹²³I-Labeled Sigma-2 Receptor Imaging Agents

Programs developing sigma-2 receptor-targeted imaging agents for cancer diagnosis should prioritize 5-iodobenzofuran-derived intermediates. SAR studies confirm that 5-iodobenzofuran-2-carboxylic acid fragments yield sigma-2 ligands with IC50 values of 12.2 nM and can be radiolabeled with ¹²³I in 51–82% radiochemical yield for in vivo SPECT imaging applications [1]. Brominated analogs, while offering higher binding affinity in some cases, lack this direct radiohalogenation pathway without isotopic exchange. The 5-iodobenzofuran scaffold thus enables both high-affinity receptor engagement and clinical imaging tracer development from a single synthetic intermediate.

Estrogen Receptor Modulator Lead Optimization

Medicinal chemistry teams pursuing ERα-targeted therapeutics for hormone-dependent breast cancer should consider 5-iodobenzofuran as a privileged intermediate. Patent-validated polycyclic ER modulators synthesized from 5-iodobenzofuran achieve MCF7 cell ERα inhibition with IC50 ≤ 100 nM [2]. The 5-iodo substitution provides a functional handle for constructing the extended polycyclic framework required for sub-100 nM potency. This potency benchmark supports 5-iodobenzofuran as a rational procurement choice over non-halogenated or alternative halogenated benzofuran building blocks when ERα antagonism is the primary objective.

Late-Stage Functionalization and Library Diversification via Dual Photoredox/Ni Catalysis

Research groups employing modern photoredox/nickel dual-catalytic manifolds for late-stage functionalization should incorporate 5-iodobenzofuran into their building block inventory. The compound is a validated heteroaryl iodide substrate in photoredox-mediated trifluoromethylthiolation [3], enabling installation of the medicinally relevant SCF₃ group onto benzofuran scaffolds. This methodology tolerates broad functional group diversity and has been demonstrated in late-stage functionalization contexts (racemic-Monepantel synthesis) [3]. The C–I bond reactivity is essential for oxidative addition under these mild dual-catalytic conditions, distinguishing 5-iodobenzofuran from less reactive bromo- or chloro- analogs.

Ni-Catalyzed Cross-Coupling for α-Aryl Ester Synthesis

Synthetic groups pursuing α-aryl ester targets via Ni-catalyzed reductive C–O bond arylation should utilize 5-iodobenzofuran as a heteroaryl iodide coupling partner. The methodology tolerates electronically diverse aryl halides and proceeds under mild conditions [4]. 5-Iodobenzofuran's demonstrated compatibility with this transformation supports its selection over alternative halogenated benzofurans when Ni-catalyzed reductive coupling is the planned synthetic route. The C–I bond provides the requisite reactivity for oxidative addition to Ni catalysts under the mild conditions employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.